N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a unique combination of cyclohexene, quinoline, and aceto-hydrazide moieties
Preparation Methods
The synthesis of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of cyclohex-3-en-1-yl aldehyde with 2-(quinolin-8-ylsulfanyl)aceto-hydrazide under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE can be compared with other similar compounds such as:
Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, including anti-microbial and anti-cancer properties.
Hydrazide Derivatives: Compounds with hydrazide groups are known for their use in the synthesis of pharmaceuticals and agrochemicals.
Cyclohexene Derivatives: These compounds are often used in the synthesis of polymers and other materials with unique mechanical properties.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C18H19N3OS/c22-17(21-20-12-14-6-2-1-3-7-14)13-23-16-10-4-8-15-9-5-11-19-18(15)16/h1-2,4-5,8-12,14H,3,6-7,13H2,(H,21,22)/b20-12+ |
InChI Key |
ZYRCUHKSOIAGLI-UDWIEESQSA-N |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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